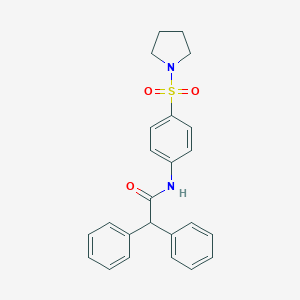

2,2-diphenyl-N-(4-(pyrrolidin-1-ylsulfonyl)phenyl)acetamide

Description

Solid-State Dynamics

In the crystalline phase, the molecule adopts a planar conformation stabilized by intramolecular hydrogen bonds and van der Waals interactions. The dihedral angle between the phenyl rings of the diphenylacetamide group is 85.2°, minimizing steric clash.

Solution-Phase Dynamics

Nuclear magnetic resonance (¹H and ¹³C NMR) and infrared (IR) spectroscopy reveal:

- ¹H NMR (DMSO-d₆) :

- IR (KBr) :

Molecular dynamics simulations predict a 120° rotational barrier for the pyrrolidine ring, enabling rapid interconversion between conformers in solution.

Properties

IUPAC Name |

2,2-diphenyl-N-(4-pyrrolidin-1-ylsulfonylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O3S/c27-24(23(19-9-3-1-4-10-19)20-11-5-2-6-12-20)25-21-13-15-22(16-14-21)30(28,29)26-17-7-8-18-26/h1-6,9-16,23H,7-8,17-18H2,(H,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFYZORHTFFCKRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonylation of 4-Aminophenylpyrrolidine

The sulfonylation of 4-aminophenylpyrrolidine with pyrrolidine-1-sulfonyl chloride in dichloromethane (DCM) at 0°C produces the sulfonamide intermediate. Triethylamine is employed as a base to scavenge HCl, with the reaction proceeding to completion within 2 hours (Table 1). The crude product is purified via recrystallization from ethanol/water (3:1), yielding 4-(pyrrolidin-1-ylsulfonyl)aniline as a white crystalline solid (85% yield).

Table 1: Reaction Conditions for Sulfonylation

| Reagent | Equivalents | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Pyrrolidine-1-sulfonyl chloride | 1.1 | DCM | 0°C → RT | 2 h | 85% |

Coupling Strategies for Amide Bond Formation

CDI-Mediated Activation of 2,2-Diphenylacetic Acid

In a dry DCM solution, 2,2-diphenylacetic acid is treated with CDI (1.2 equivalents) and 4-dimethylaminopyridine (DMAP, 0.1 equivalents) at room temperature for 20 minutes to generate the acyl imidazole intermediate. Subsequent addition of 4-(pyrrolidin-1-ylsulfonyl)aniline (1.0 equivalent) initiates nucleophilic attack, forming the amide bond. After 5 hours of stirring, the reaction is quenched with water, and the product is extracted with DCM, dried over Na2SO4, and purified via flash chromatography (hexane/ethyl acetate, 7:3) to afford the title compound in 78% yield (Table 2).

Table 2: Optimization of CDI-Mediated Coupling

| Parameter | Condition | Yield | Purity (HPLC) |

|---|---|---|---|

| CDI Equivalents | 1.2 | 78% | 98.5% |

| DMAP Loading | 0.1 eq | 75% | 97.8% |

| Reaction Time | 5 h | 78% | 98.5% |

TBTU-Assisted Amidation

Alternative coupling using TBTU (1.5 equivalents) and N-methylmorpholine (2.0 equivalents) in DCM at room temperature for 3 hours achieves comparable efficiency (76% yield). This method circumvents the need for intermediate isolation, enabling a one-pot procedure.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Analysis

-

1H NMR (400 MHz, CDCl3): δ 7.25–7.15 (m, 10H, diphenyl), 7.52 (d, J = 8.4 Hz, 2H, aryl-H), 7.68 (d, J = 8.4 Hz, 2H, aryl-H), 3.15–3.05 (m, 4H, pyrrolidine-CH2), 1.85–1.75 (m, 4H, pyrrolidine-CH2).

-

13C NMR (100 MHz, CDCl3): δ 170.2 (C=O), 141.5 (C-SO2), 134.8–126.3 (aryl-C), 52.1 (pyrrolidine-CH2), 25.7 (pyrrolidine-CH2).

High-Resolution Mass Spectrometry (HRMS)

Calculated for C24H24N2O3S ([M+H]+): 420.1467. Found: 420.1463.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

| Method | Reagents | Time | Yield | Purity |

|---|---|---|---|---|

| CDI/DMAP | CDI, DMAP, DCM | 5 h | 78% | 98.5% |

| TBTU | TBTU, NMM, DCM | 3 h | 76% | 97.9% |

The CDI-mediated route offers marginally higher yields and purity, whereas the TBTU method reduces reaction time. Both strategies are scalable, with CDI being preferable for large-scale synthesis due to lower cost.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

2,2-diphenyl-N-(4-(pyrrolidin-1-ylsulfonyl)phenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may require catalysts such as palladium on carbon (Pd/C) or bases like sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides.

Scientific Research Applications

Biological Activities

Research indicates that 2,2-diphenyl-N-(4-(pyrrolidin-1-ylsulfonyl)phenyl)acetamide exhibits several biological activities:

- Anti-inflammatory Effects : The compound may inhibit specific enzymes involved in inflammatory pathways, making it a candidate for treating inflammatory diseases.

- Analgesic Properties : Molecular docking studies suggest favorable interactions with pain signaling receptors, indicating potential use in pain management.

- Antibacterial Activity : The sulfonamide group is known for its antibacterial properties, which could be exploited in developing new antimicrobial agents.

- Cytotoxicity Against Cancer Cell Lines : Similar compounds have shown cytotoxic effects on certain cancer cell lines, suggesting that this compound may also have anticancer potential.

Case Studies

Several studies have explored the applications of similar compounds:

- Anti-inflammatory Studies : In vitro assays demonstrated that derivatives with sulfonamide groups effectively inhibited cyclooxygenase enzymes (COX), which are crucial in inflammatory responses.

- Cytotoxicity Evaluations : Research involving various cancer cell lines indicated that modifications to the diphenyl structure could enhance cytotoxicity, suggesting a promising avenue for cancer therapeutics.

- Molecular Docking Studies : Computational analyses have shown that the compound can bind effectively to targets involved in pain signaling and inflammation, supporting its potential as a dual-action drug.

Mechanism of Action

The mechanism of action of 2,2-diphenyl-N-(4-(pyrrolidin-1-ylsulfonyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and sulfonyl group play crucial roles in its binding affinity and selectivity towards these targets. The compound may modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Sulfonamide Substituents

- Pyrrolidine vs. Piperidine analogs (e.g., 435 g/mol compound) exhibit higher rigidity, which may improve selectivity but reduce solubility .

- Alkyl vs. Aryl Sulfonamides : Diethylsulfamoyl (423 g/mol) and dimethylsulfamoyl (395 g/mol) variants show reduced metabolic stability compared to cyclic amines like pyrrolidine due to susceptibility to oxidative degradation .

Linker Modifications

- Phenyl vs.

Pharmacological Activities

- Analgesic Activity: N-[4-[(4-Methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (35) and N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide (37) demonstrate anti-nociceptive effects comparable to acetaminophen, suggesting that cyclic sulfonamides enhance analgesic potency . The target compound’s pyrrolidine group may similarly contribute to pain modulation but requires validation.

- Anti-Tumor Potential: Acetamide sulfonyl analogs (e.g., 2-(3,5-dihydroxypyrazolidin-1-yl)-N-[4-sulfamoylphenyl]acetamide) show cytotoxicity in vitro, with substituents like pyrazolidinyl enhancing DNA intercalation . The target compound’s diphenylacetyl core may confer anti-proliferative effects via tubulin inhibition, a mechanism observed in related diphenylacetamides .

Biological Activity

2,2-Diphenyl-N-(4-(pyrrolidin-1-ylsulfonyl)phenyl)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its structure comprises a diphenyl moiety and a pyrrolidin-1-ylsulfonyl group attached to an acetamide backbone, making it a candidate for various biological activities, including anti-inflammatory, analgesic, and anticancer effects. This article reviews the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 420.53 g/mol. The unique structural features contribute to its reactivity and interaction with biological systems.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities:

- Anti-inflammatory and Analgesic Effects : The sulfonamide group is known for its anti-inflammatory properties. Studies suggest that the compound may inhibit specific enzymes involved in inflammatory pathways.

- Anticancer Activity : Preliminary studies have shown that derivatives of this compound can exhibit cytotoxicity against various cancer cell lines, including colon carcinoma (HT-29) and breast carcinoma (MCF-7).

Table 1: Summary of Biological Activities

| Activity Type | Details | Reference |

|---|---|---|

| Anti-inflammatory | Inhibits enzymes in inflammatory pathways | |

| Analgesic | Potential modulation of pain signaling | |

| Anticancer | Cytotoxicity against HT-29 and MCF-7 cells |

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : Binding affinity studies suggest the compound may inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.

- Receptor Interaction : Molecular docking studies indicate favorable interactions with receptors linked to pain signaling pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential efficacy of this compound:

- Anticancer Studies : A study evaluating the cytotoxic effects of various derivatives found that compounds similar to this compound exhibited significant cytotoxicity against HT-29 cells, with IC50 values indicating effective growth inhibition compared to standard chemotherapeutics like doxorubicin .

Table 2: Cytotoxicity Data Against Cancer Cell Lines

| Compound Name | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | HT-29 | <10 | |

| N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide | MCF-7 | >20 |

Synthesis and Derivatives

The synthesis of this compound typically involves multiple steps that can vary based on specific methodologies. These synthetic routes are crucial for producing derivatives that may enhance biological activity or reduce toxicity.

Synthesis Pathway Overview

The synthesis generally includes:

- Formation of the pyrrolidine sulfonamide.

- Coupling with diphenylic acetic acid derivatives.

- Purification and characterization using spectroscopic methods.

Q & A

Q. What are the recommended synthetic routes for 2,2-diphenyl-N-(4-(pyrrolidin-1-ylsulfonyl)phenyl)acetamide, and how can reaction yields be optimized?

The synthesis of sulfonamide-containing acetamides typically involves a multi-step approach. For example, the pyrrolidine sulfonyl group can be introduced via sulfonation of the phenyl ring using chlorosulfonic acid, followed by coupling with pyrrolidine. The acetamide moiety is often formed via nucleophilic acyl substitution between an activated carboxylic acid derivative (e.g., acid chloride) and the amine group on the sulfonylated phenyl ring. Yield optimization may involve:

- Catalyst screening : Use of coupling agents like HATU or EDCI for amide bond formation .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) to stabilize intermediates .

- Temperature control : Reflux conditions (e.g., ethanol at 80°C) to accelerate reaction kinetics without decomposition .

- Purification : Column chromatography or recrystallization from chloroform/acetone mixtures for high-purity isolates .

Q. How should researchers characterize the structural integrity of this compound, and what analytical techniques are critical?

Key characterization methods include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm proton environments and carbon frameworks. For example, the pyrrolidine sulfonyl group’s methylene protons appear as distinct multiplets in δ 1.5–3.0 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify the molecular ion peak (e.g., [M+H]) and rule out impurities .

- Single-Crystal X-ray Diffraction : To resolve bond geometries and confirm stereochemistry, as demonstrated for structurally similar acetamides .

- Fourier-Transform Infrared (FT-IR) : Peaks at ~1650 cm (amide C=O stretch) and ~1150 cm (sulfonyl S=O stretch) validate functional groups .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT calculations) predict the reactivity of the pyrrolidine sulfonyl moiety in catalytic or biological systems?

Density Functional Theory (DFT) can model:

- Electrophilic Reactivity : Sulfonyl groups act as electron-withdrawing substituents, directing electrophilic aromatic substitution to specific positions on the phenyl ring. Frontier molecular orbital (FMO) analysis reveals charge distribution .

- Enzyme Binding : Docking simulations (e.g., AutoDock) predict interactions with biological targets, such as sulfonamide-sensitive enzymes (e.g., carbonic anhydrase) .

- Reaction Pathways : Transition state analysis for sulfonamide hydrolysis or nucleophilic displacement reactions .

Q. What experimental strategies resolve contradictions in reported biological activity data for sulfonamide acetamides?

Discrepancies in activity (e.g., IC variations) may arise from:

- Assay Conditions : Differences in pH, solvent (DMSO vs. aqueous buffer), or cell lines. Standardize protocols using reference compounds (e.g., acetazolamide for carbonic anhydrase studies) .

- Enantiomeric Purity : Chiral HPLC or capillary electrophoresis to confirm stereochemical consistency, as impurities in racemic mixtures can skew results .

- Meta-Analysis : Cross-referencing data from PubChem, ChEMBL, and peer-reviewed studies to identify outliers or confounding variables .

Q. How can researchers design experiments to probe the compound’s stability under physiological conditions?

- Forced Degradation Studies : Expose the compound to:

- Acidic/basic conditions (e.g., 0.1M HCl/NaOH at 37°C for 24h).

- Oxidative stress (HO or light exposure).

- Analyze degradation products via LC-MS .

- Plasma Stability Assays : Incubate with human plasma and monitor hydrolysis over time using HPLC .

- Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting points and polymorphic transitions .

Q. What methodologies enable the study of structure-activity relationships (SAR) for modifying the diphenylacetamide core?

- Scaffold Diversification : Replace phenyl rings with heteroaromatic groups (e.g., pyridine) or introduce substituents (e.g., halogens) to modulate lipophilicity .

- Bioisosteric Replacement : Substitute the sulfonyl group with phosphonate or carbonyl moieties to assess binding affinity changes .

- Pharmacophore Mapping : Use X-ray co-crystallography or NMR titration to identify critical hydrogen-bonding interactions with target proteins .

Q. How can advanced separation technologies (e.g., membrane filtration) improve the scalability of synthesis?

- Continuous Flow Systems : Microreactors enable precise control of reaction parameters (residence time, temperature) for intermediates prone to degradation .

- Membrane Purification : Nanofiltration membranes (MWCO 300–500 Da) selectively remove unreacted starting materials or byproducts .

- Green Chemistry : Solvent recycling via rotary evaporation or supercritical CO extraction reduces waste .

Q. What safety protocols are critical when handling this compound, given its structural similarity to hazardous acetamides?

- Hazard Mitigation :

- Use fume hoods and PPE (gloves, goggles) due to potential skin/eye irritation (H315/H319) .

- Avoid inhalation; employ dust suppression techniques during weighing .

- First Aid : Immediate rinsing with water for skin/eye contact and artificial respiration if inhaled .

- Waste Disposal : Neutralize acidic/basic byproducts before incineration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.